Monocrotalin

Übersicht

Beschreibung

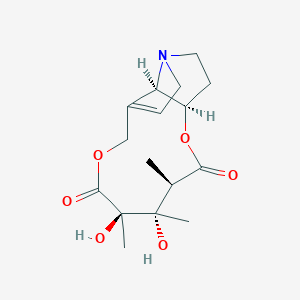

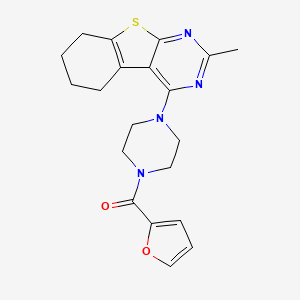

Monocrotaline ist ein Pyrrolizidin-Alkaloid, das in Pflanzen der Gattung Crotalaria vorkommt, wie zum Beispiel Crotalaria spectabilis und Crotalaria retusa . Diese Verbindung ist bekannt für ihre bioaktiven Eigenschaften und wurde aufgrund ihrer toxischen Wirkungen auf Leber, Lunge und Nieren intensiv untersucht . Monocrotaline ist ein kristalliner Feststoff mit der chemischen Formel C16H23NO6 und einer molaren Masse von 325,361 g/mol .

2. Herstellungsmethoden

Monocrotaline kann von Pflanzen der Gattung Crotalaria aus Aminosäuren synthetisiert werden . Industrielle Produktionsmethoden beinhalten die Extraktion der Verbindung aus den Samen dieser Pflanzen. Eine Methode beinhaltet die Herstellung von Monocrotaline-Gel, das Monocrotaline, Carbomer-940, Glycerin, Azon, absoluten Ethylalkohol, Methylparaben und destilliertes Wasser enthält . Der pH-Wert wird mit Triethanolamin auf neutral eingestellt .

Wirkmechanismus

Target of Action

Monocrotaline (MCT) is a pyrrolizidine alkaloid that primarily targets the BMPR2 receptors and the calcium-sensing receptor (CaSR) of pulmonary artery endothelial cells . It also inhibits OCT-1 and OCT-2 . These targets play crucial roles in cellular signaling and function.

Mode of Action

Upon binding to the BMPR2 receptors, MCT releases intracellular stress factors and induces elevated MAPK phosphorylation levels . This interaction can potentially lead to cancer in Homo sapiens . When MCT aggregates on and activates the CaSR, it triggers endothelial damage and ultimately induces pulmonary hypertension .

Biochemical Pathways

The binding of MCT to its targets affects several biochemical pathways. The activation of the BMPR2 receptors leads to elevated MAPK phosphorylation levels . This process can cause disruptions in cellular signaling and potentially lead to cancer . Furthermore, the activation of the CaSR triggers a cascade of events leading to endothelial damage and pulmonary hypertension .

Pharmacokinetics

Monocrotaline undergoes metabolic activation in the liver, primarily through oxidation, followed by glutathione-conjugation and hydrolysis . This process is essential for MCT’s bioavailability and toxicity . The bioavailability of MCT in mice was calculated to be 88.3% after oral administration .

Result of Action

The action of MCT can lead to significant toxicity in multiple organs, including the liver, lung, and kidney . It can cause liver damage (hepatotoxicity), kidney damage (nephrotoxicity), and lung damage (pneumotoxicity) . Studies have shown that the ingestion of MCT can cause centrilobular necrosis, pulmonary fibrosis, and an increase in blood urea nitrogen .

Action Environment

The action, efficacy, and stability of MCT can be influenced by various environmental factors. For instance, the presence of other compounds, the pH of the environment, and the temperature can affect the stability and action of MCT . Additionally, the species and individual genetic makeup of the organism can influence the compound’s action and toxicity .

Wissenschaftliche Forschungsanwendungen

Monocrotaline hat mehrere Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Monocrotaline entfaltet seine Wirkung durch Bindung an BMPR2-Rezeptoren, was zu erhöhten MAPK-Phosphorylierungsspiegeln führt . Diese Aktivierung des Mitogen-aktivierten Protein-Kinase-Signalwegs führt zur Phosphorylierung von p38 und Aktivierung von p21, das den Zellzyklus reguliert . Monocrotaline hemmt auch organische Kationentransporter OCT-1 und OCT-2, was zu seinen zytotoxischen Wirkungen auf Hepatozellkarzinomzellen beiträgt .

Biochemische Analyse

Biochemical Properties

Monocrotaline interacts with various enzymes and proteins, contributing to its role in biochemical reactions. For instance, it has been found to inhibit the activity of the respiratory chain complex I NADH oxidase . This inhibition is likely due to the modification of cysteine thiol groups by the metabolite .

Cellular Effects

Monocrotaline has significant effects on various types of cells and cellular processes. It has been observed to cause histological damage in the hippocampus and parahippocampal cortex regions . It also influences cell function by producing oxidative stress in the hippocampus, prefrontal cortex, and striatum .

Molecular Mechanism

At the molecular level, Monocrotaline exerts its effects through binding interactions with biomolecules and changes in gene expression. It is activated in vivo by liver cytochrome P450 mixed-function oxidases, producing electrophilic pyrrolic intermediates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Monocrotaline change over time. It has been observed to cause lipid peroxidation in all brain areas after administration . Additionally, it has been found to increase catalase activity in the hippocampus .

Dosage Effects in Animal Models

The effects of Monocrotaline vary with different dosages in animal models. For instance, histological evaluation of brain structures of rats treated with Monocrotaline (50 and 100mg/kg) revealed lesions in the hippocampus and parahippocampal cortex compared to control .

Metabolic Pathways

Monocrotaline is involved in various metabolic pathways. It interacts with enzymes such as liver cytochrome P450 mixed-function oxidases . It also affects metabolic flux, as evidenced by its inhibition of the activity of the respiratory chain complex I NADH oxidase .

Vorbereitungsmethoden

Monocrotaline can be synthesized from amino acids by plants of the Crotalaria genus . Industrial production methods involve extracting the compound from the seeds of these plants. One method involves the preparation of monocrotaline gel, which includes monocrotaline, carbomer-940, glycerin, azone, absolute ethyl alcohol, methylparaben, and distilled water . The pH is adjusted to neutral using triethanolamine .

Analyse Chemischer Reaktionen

Monocrotaline unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation von Monocrotaline zur Bildung von Monocrotaline-N-Oxid führen .

Vergleich Mit ähnlichen Verbindungen

Monocrotaline ähnelt anderen Pyrrolizidin-Alkaloiden wie Lasiocarpin und Riddelliin . Diese Verbindungen teilen ähnliche toxische Wirkungen, darunter Hepatotoxizität und Pneumotoxizität . Monocrotaline ist einzigartig in seiner Fähigkeit, pulmonale Hypertonie bei Nagetieren zu induzieren, was es zu einem wertvollen Werkzeug in der medizinischen Forschung macht .

Ähnliche Verbindungen

- Lasiocarpin

- Riddelliin

- Retrorsin

- Senecionin

Die einzigartigen Eigenschaften und Anwendungen von Monocrotaline machen es zu einer Verbindung von großem Interesse in verschiedenen Bereichen der wissenschaftlichen Forschung.

Eigenschaften

IUPAC Name |

5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6/c1-9-13(18)23-11-5-7-17-6-4-10(12(11)17)8-22-14(19)16(3,21)15(9,2)20/h4,9,11-12,20-21H,5-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCMHGGNRFRMAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859330 | |

| Record name | 4,5-Dihydroxy-3,4,5-trimethyl-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Monocrotaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

315-22-0 | |

| Record name | Monocrotaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202 - 203 °C | |

| Record name | Monocrotaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1676644.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1676654.png)

![Methyl 4-[3-[2-(4-acetamidophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B1676656.png)